MNI-caged-NMDA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

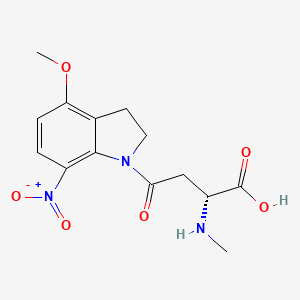

MNI-caged-NMDA,也称为4-甲氧基-7-硝基吲哚啉基笼型N-甲基-D-天冬氨酸,是一种用于神经科学研究的化合物。它是一种笼型神经递质类似物,在光解后释放手性纯的N-甲基-D-天冬氨酸。 这种化合物对于以受控方式研究N-甲基-D-天冬氨酸受体的激活特别有用 .

准备方法

合成路线和反应条件

MNI-caged-N-甲基-D-天冬氨酸的合成涉及将光敏的4-甲氧基-7-硝基吲哚啉基引入N-甲基-D-天冬氨酸中。该过程通常包括以下步骤:

官能团保护: N-甲基-D-天冬氨酸的氨基和羧基被保护以防止不必要的反应。

笼基团的引入: 4-甲氧基-7-硝基吲哚啉基通过一系列反应引入,包括硝化和甲氧基化。

工业生产方法

MNI-caged-N-甲基-D-天冬氨酸的工业生产遵循类似的合成路线,但规模更大以满足研究需求。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

MNI-caged-N-甲基-D-天冬氨酸经历了几种类型的化学反应,包括:

光解: 主要反应是光解,其中化合物暴露在光线下,导致N-甲基-D-天冬氨酸的释放。

常用试剂和条件

光解: 通常使用紫外光(300-380 nm)或在405 nm进行局部激光光解。

形成的主要产物

N-甲基-D-天冬氨酸: 光解后释放的主要产物。

科学研究应用

Mechanistic Studies of Synaptic Plasticity

Photolytic Release of NMDA

MNI-caged-NMDA allows for precise temporal control over NMDA receptor activation through photolysis. This capability is essential for studying synaptic mechanisms such as long-term potentiation (LTP) and long-term depression (LTD). For instance, experiments utilizing this compound have demonstrated that rapid uncaging can induce synaptic-like responses in cerebellar interneurons, facilitating the study of fast synaptic transmission at a high temporal resolution .

Case Study: Cerebellar Interneurons

In a study involving cerebellar interneurons, this compound was photolyzed to achieve a fast-rising sustained activation of NMDA receptors. This method enabled researchers to observe the kinetics of receptor activation and desensitization in real-time, providing insights into the mechanisms underlying synaptic plasticity .

Investigating Receptor Dynamics

Spatial and Temporal Resolution

The ability to uncage this compound with high spatial precision allows researchers to investigate the distribution and function of NMDARs within dendritic spines. For example, studies have shown that the spatial spread of activation can be quantified by inducing uncaging at specific locations on dendritic structures, revealing critical information about receptor localization and signaling pathways .

Comparative Studies with Other Caged Compounds

Research comparing this compound with other caged compounds, such as those based on 2-nitrobenzyl groups, highlights its advantages in terms of stability and specificity for NMDA receptors. MNI-caged compounds have shown less interference with GABAergic signaling compared to other caging groups, making them more suitable for neurophysiological studies .

Neuropharmacological Applications

Studying Drug Interactions

this compound has been utilized to explore the effects of various pharmacological agents on NMDAR function. By controlling the timing and location of NMDA release, researchers can assess how different drugs modulate receptor activity and synaptic transmission. This approach is particularly valuable in the context of developing treatments for neurological disorders where glutamatergic signaling is disrupted .

Technical Specifications and Experimental Design

| Feature | Details |

|---|---|

| Chemical Structure | C14H17N3O6 |

| Photolysis Wavelength | 300-380 nm (optimal at 405 nm) |

| Release Kinetics | Sub-microsecond release times |

| Applications | LTP/LTD studies, receptor dynamics |

作用机制

MNI-caged-N-甲基-D-天冬氨酸的作用机制包括以下步骤:

光解: 暴露在光线下时,4-甲氧基-7-硝基吲哚啉基被裂解,释放手性纯的N-甲基-D-天冬氨酸。

相似化合物的比较

MNI-caged-N-甲基-D-天冬氨酸与其他笼型神经递质类似物进行比较,例如:

笼型谷氨酸: 功能类似,但释放谷氨酸而不是N-甲基-D-天冬氨酸。

笼型卡因酸: 在光解后释放卡因酸,另一种神经递质。

笼型MK-801: 一种笼型拮抗剂,可以阻断N-甲基-D-天冬氨酸受体.

MNI-caged-N-甲基-D-天冬氨酸是独一无二的,因为它具有快速脱笼速率和对N-甲基-D-天冬氨酸受体的高特异性,使其成为精确研究突触传递和受体机制的宝贵工具 .

生物活性

MNI-caged-NMDA is a photolabile compound used extensively in neuroscience to study the dynamics of NMDA receptor activity. This compound, which releases NMDA upon photolysis, allows researchers to investigate synaptic transmission with high temporal precision. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

- This compound is a derivative of NMDA, modified with a 4-methoxy-7-nitroindolinyl (MNI) caging group.

- It is designed to be stable until exposed to light, at which point it releases NMDA rapidly.

Mechanism of Action:

- Upon photolysis, this compound releases NMDA, which binds to NMDA receptors and activates them.

- This mechanism allows for precise timing in experiments, enabling the study of synaptic processes in real time.

Biological Activity

Photolytic Release:

- The release of NMDA from its caged form can be controlled with light, providing insights into the timing and dynamics of receptor activation.

- Studies have shown that this compound can effectively modulate synaptic transmission without causing significant background activity that could confound results .

Inhibition Studies:

- Comparative analyses have demonstrated that while MNI-caged compounds are generally inert under resting conditions, they exhibit pronounced effects upon photolytic activation. For instance, photoreleased NMDA can lead to significant changes in excitatory postsynaptic currents (EPSCs) at various synapses .

Table 1: Comparative Effects of this compound on Synaptic Transmission

Case Study 1: Synaptic Probing

In a study examining climbing fiber-Purkinje cell synapses, researchers utilized MNI-caged-γ-DGG to determine the timing of glutamate release and its interaction with AMPA receptors. The results indicated that the timing of NMDA release significantly influenced synaptic responses, highlighting the utility of caged compounds in dissecting synaptic mechanisms .

Case Study 2: Inhibition Mechanisms

Another investigation focused on the inhibitory effects of caged ligands on NMDA receptors. It was found that while CNB-caged ligands exhibited unwanted interactions under certain conditions, MNI-caged variants remained inert until activated by light. This distinction underscores the advantages of using MNI-caged compounds for targeted studies on NMDA receptor dynamics .

Research Findings

Research has consistently shown that this compound provides a robust platform for studying synaptic transmission. Its ability to release NMDA rapidly upon photolysis enables researchers to explore:

- The kinetics of neurotransmitter release.

- The temporal dynamics of receptor activation.

- The effects of various pharmacological agents on synaptic plasticity.

常见问题

Basic Research Questions

Q. What are the key photochemical properties of MNI-caged-NMDA, and how do they influence experimental design?

this compound is activated by UV light (300–380 nm), releasing chiral-pure NMDA with rapid uncaging kinetics (faster than ionotropic glutamate receptor activation). For spatial precision, bath application of high concentrations paired with 405 nm light improves localization . Researchers must calibrate light intensity and exposure duration to avoid phototoxicity. Pre-experiment validation via HPLC or mass spectrometry ensures NMDA purity post-uncaging .

Q. How should researchers optimize this compound concentrations for synaptic physiology studies?

Titrate concentrations (e.g., 0.5–10 µM) while monitoring receptor saturation and off-target effects. Use antagonists (e.g., APV for NMDA receptors) to confirm specificity. For dendritic spine studies, combine this compound with two-photon microscopy to restrict activation to subcellular regions .

Q. What controls are essential when using this compound to study NMDA receptor function?

- Negative controls : Apply light without this compound to rule out photostimulation artifacts.

- Pharmacological controls : Co-apply competitive antagonists (e.g., MK-801) to verify receptor-mediated responses.

- Calibration controls : Standardize light delivery systems across replicates to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMDA receptor activation kinetics reported across studies using this compound?

Discrepancies may arise from differences in uncaging efficiency, receptor subunit composition (e.g., GluN2A vs. GluN2B), or intracellular calcium buffering. To address this:

- Compare uncaging rates under standardized light parameters (wavelength, power).

- Use subunit-selective antagonists (e.g., ifenprodil for GluN2B) to isolate contributions.

- Quantify calcium influx via fluorophores (e.g., Fluo-4) to correlate receptor activation with downstream signaling .

Q. What methodologies enable precise spatiotemporal control of this compound in complex neuronal networks?

- Holographic uncaging : Project light patterns to activate multiple synapses simultaneously while recording via patch-clamp or calcium imaging.

- Closed-loop systems : Integrate real-time electrophysiology feedback to adjust light pulses dynamically.

- Combined optogenetics : Pair this compound with channelrhodopsin (ChR2) to dissect excitatory/inhibitory circuit interactions .

Q. How can this compound be integrated with -omics approaches to study NMDA receptor signaling pathways?

- Transcriptomics : After localized uncaging, use single-cell RNA sequencing to identify immediate early genes (e.g., Fos, Arc) induced by NMDA receptor activation.

- Proteomics : Combine with proximity labeling (e.g., TurboID) to map protein interaction networks near activated receptors.

- Metabolomics : Profile ATP/ADP ratios via luciferase assays to assess metabolic demands of NMDA-mediated plasticity .

Q. Data Analysis and Contradiction Management

Q. How should researchers analyze datasets where this compound effects deviate from expected NMDA receptor behavior?

- Normalization : Express responses as a percentage of maximal NMDA current (e.g., evoked by saturating agonist application).

- Outlier detection : Use Grubbs’ test to exclude non-physiological recordings.

- Meta-analysis : Compare results with published uncaging efficiencies (e.g., 70–90% release in 1 ms pulses) to identify methodological gaps .

Q. What statistical frameworks are suitable for time-resolved this compound experiments?

- Multilevel modeling : Account for nested variables (e.g., cell-to-cell variability, repeated measures).

- Bayesian inference : Estimate posterior probabilities of receptor activation kinetics under different experimental conditions.

- Machine learning : Train classifiers to predict synaptic outcomes based on uncaging parameters (e.g., pulse duration, intensity) .

Q. Methodological Best Practices

Table 1 : Key Parameters for this compound Experimental Design

属性

IUPAC Name |

(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRWOILMOHLGD-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。